molecular formula C13H17NO3S B179995 2-Methyl-1-tosylpiperidin-4-one CAS No. 13729-78-7

2-Methyl-1-tosylpiperidin-4-one

Cat. No. B179995
CAS RN: 13729-78-7
M. Wt: 267.35 g/mol
InChI Key: KEXSKBDDAQUNDS-UHFFFAOYSA-N
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Description

2-Methyl-1-tosylpiperidin-4-one, also known as MTPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPO is a piperidinone derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of 2-Methyl-1-tosylpiperidin-4-one is not well understood, but it is believed to act as a nucleophile in various reactions due to the presence of the tosyl group. 2-Methyl-1-tosylpiperidin-4-one has also been reported to undergo oxidation and reduction reactions.

Biochemical And Physiological Effects

2-Methyl-1-tosylpiperidin-4-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

2-Methyl-1-tosylpiperidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and can be stored for extended periods of time without significant degradation. However, the limitations of 2-Methyl-1-tosylpiperidin-4-one include its limited solubility in water and its potential for air and moisture sensitivity.

Future Directions

There are several future directions for research on 2-Methyl-1-tosylpiperidin-4-one. One potential area of study is the development of new synthesis methods that can increase the yield and efficiency of the process. Additionally, the use of 2-Methyl-1-tosylpiperidin-4-one as a precursor in the synthesis of new piperidine-based compounds could be explored. Furthermore, the potential use of 2-Methyl-1-tosylpiperidin-4-one as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of chiral compounds could be investigated. Finally, the biochemical and physiological effects of 2-Methyl-1-tosylpiperidin-4-one could be further studied to determine its potential use in medical applications.
Conclusion:
In conclusion, 2-Methyl-1-tosylpiperidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-Methyl-1-tosylpiperidin-4-one could lead to the development of new compounds and potential medical applications.

Synthesis Methods

The synthesis of 2-Methyl-1-tosylpiperidin-4-one involves the reaction of 2-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-methylpiperidine-4-tosylate. This intermediate is then treated with sodium hydride in dimethylformamide to produce 2-Methyl-1-tosylpiperidin-4-one. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2-Methyl-1-tosylpiperidin-4-one has been studied for its potential use as a precursor in the synthesis of various piperidine-based compounds. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Furthermore, 2-Methyl-1-tosylpiperidin-4-one has been studied for its potential use as a reagent in the synthesis of chiral compounds.

properties

CAS RN

13729-78-7

Product Name

2-Methyl-1-tosylpiperidin-4-one

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one

InChI

InChI=1S/C13H17NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11H,7-9H2,1-2H3

InChI Key

KEXSKBDDAQUNDS-UHFFFAOYSA-N

SMILES

CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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